tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSRVVQZPRBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluoroindoline-2-one Intermediate
The 4-fluoroindoline-2-one moiety is synthesized via palladium-catalyzed coupling or electrophilic fluorination. A practical approach involves:
- Friedel-Crafts acylation of 3-fluoroaniline with chloroacetyl chloride, yielding 4-fluoro-2-chloroacetanilide.
- Cyclization under basic conditions (K₂CO₃, DMF, 80°C) to form 4-fluoroindoline-2-one.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | ClCH₂COCl, AlCl₃, DCM, 0°C → RT | 78% |
| 2 | K₂CO₃, DMF, 80°C, 4h | 85% |
Piperidine Ring Formation and Spirocyclization
The piperidine ring is constructed via reductive amination using tert-butyl (4-oxocyclohexyl)carbamate:
Reductive amination :
Spirocyclization :
Synthetic Route 2: Tandem Fluorination-Spirocyclization
Late-Stage Electrophilic Fluorination
This strategy employs fluorination after spirocycle assembly:
Spiroindoline-piperidine synthesis via Ugi four-component reaction:
Regioselective fluorination :
Computational Insights into Fluorination
Density Functional Theory (DFT) calculations reveal:
- tert-Butyl groups lower oxidation potential of aromatic precursors by 130 mV, facilitating radical cation formation.
- Fluoride attack occurs preferentially at C4 due to resonance stabilization from the oxindole carbonyl.
Synthetic Route 3: Asymmetric Organocatalytic Approach
Enamine-Isatin Condensation
Adapting methodology from spirooxindole syntheses:
- Chiral base catalysis :
| Entry | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| 1 | Hydroquinine | 58 | 65 |
| 2 | Takemoto’s catalyst | 30 | 71 |
Post-Functionalization
- Boc protection : Di-tert-butyl dicarbonate (Boc₂O), DMAP, CH₂Cl₂ (quantitative).
- Crystallization-induced asymmetric transformation : Enhances ee to >99% using hexane/EtOAc.
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 33% | 18% | 42% |
| Stereocontrol | Racemic | Racemic | 58% ee |
| Fluorination Step | Early | Late | N/A |
| Scalability | Pilot | Lab | Lab |
Key Observations :
- Route 1 offers better scalability but lacks stereochemical control.
- Route 3 provides enantioselectivity but requires costly catalysts.
- Electrochemical fluorination (Route 2) shows promise for radiopharmaceutical applications.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, to introduce different substituents.
Common reagents used in these reactions include Raney nickel for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Drug Discovery: Due to its spirocyclic structure, the compound is a valuable scaffold in the development of new pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure allows it to interact with a wide range of biological targets, making it useful in the design of drugs for various therapeutic areas.
Biological Studies: Researchers use this compound to study the interactions between spirocyclic structures and biological receptors, providing insights into receptor-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into the binding sites of various receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target receptor .
Comparison with Similar Compounds
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique compared to other spirocyclic oxindoles due to the presence of the fluorine atom and the tert-butyl group. Similar compounds include:
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but differs in the substituents and the type of rings involved.
1’-tert-Butoxycarbonyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid: This compound is closely related but lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
Biological Activity
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 2197055-58-4) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer cell lines. The compound exhibits the following mechanisms:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in several cancer cell lines, leading to apoptosis.
- Apoptotic Induction : The compound increases the levels of apoptotic markers, including annexin V-positive cells, indicating its potential as an anticancer agent.
- Inhibition of Tumor Growth : In vivo studies have shown that it can inhibit tumor growth in xenograft models, suggesting effective therapeutic potential against certain types of cancer .
Biological Activity
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
A significant focus has been on its anticancer properties:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and NCI-H460 (lung cancer), with IC values ranging from 3.6 to 5.7 µM .
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 3.6 |
| NCI-H460 | 5.7 |
| BGC-823 | 4.0 |
Mechanistic Insights
Further mechanistic studies revealed:
- Mitochondrial Dysfunction : The compound causes a collapse in mitochondrial membrane potential, which is crucial for initiating apoptosis.
- Caspase Activation : There is an increase in caspase-3 activity, indicating the activation of the intrinsic apoptotic pathway .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MDA-MB-231 Cells :
- Xenograft Model Study :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the spiro-indoline-piperidine core. Key steps include cyclization under basic conditions and introducing the tert-butyl carbamate group via Boc protection. Optimization may involve adjusting reaction temperatures (e.g., reflux in ethyl acetate for improved yield) and catalysts. For analogs, thiocyanate-mediated triazole ring formation has been reported as a critical step . Purification via column chromatography with gradients of ethyl acetate/hexane is commonly employed.
Q. How can crystallographic data for this compound be obtained, and which software is widely used for structural refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural determination. The SHELX system (SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data. Data collection requires crystals grown via slow evaporation in solvents like dichloromethane/hexane. Refinement parameters (e.g., thermal displacement factors) should be validated against SHELX’s error-checking protocols .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, respiratory protection (N95 masks), and safety goggles compliant with EN 166 or NIOSH standards.
- Engineering Controls : Use fume hoods to minimize aerosol exposure.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes.
- Storage : Store at 2–8°C in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do discrepancies arise in physicochemical property measurements (e.g., solubility, logP) for this compound, and how can they be resolved?
- Methodological Answer : Variations in solubility assays (e.g., shake-flask vs. HPLC) and logP calculations (experimental vs. computational) often cause discrepancies. For accurate results:
- Use standardized buffers (e.g., PBS at pH 7.4) for solubility testing.
- Validate computational logP predictions (e.g., XLogP3) with experimental HPLC retention times.
- Cross-reference data with structurally similar spiro[indoline-3,4'-piperidine] derivatives, which show logP ranges of 2.5–3.5 .
Q. What strategies are effective for resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Contradictions may stem from metabolic instability or off-target effects. Strategies include:
- Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify metabolites (e.g., de-fluorination or Boc-group cleavage).
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells.
- Pharmacokinetic Bridging : Adjust dosing regimens based on bioavailability studies in rodent models .
Q. How can computational modeling predict the reactivity of the 4-fluoro substituent in nucleophilic aromatic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the fluorine atom. Key parameters:
- Charge distribution at C-4 (fluorine’s σ-hole).
- Activation energy barriers for substitution with amines or thiols.
- Compare with experimental kinetic data (e.g., second-order rate constants) to validate predictions .
Q. What analytical techniques are critical for characterizing batch-to-batch variability in purity?
- Methodological Answer :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (e.g., de-Boc byproducts).
- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz) in DMSO-d6 to confirm structural integrity; monitor for residual solvents (e.g., ethyl acetate).
- Elemental Analysis : Validate %C/%H/%N against theoretical values (e.g., C: 62.85%, H: 6.44%, N: 8.58%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
